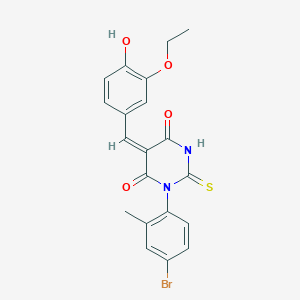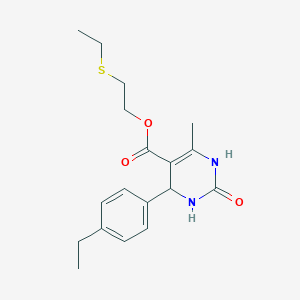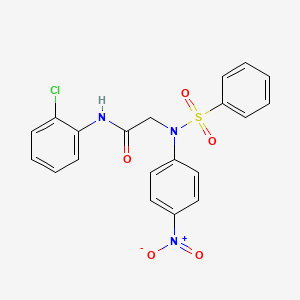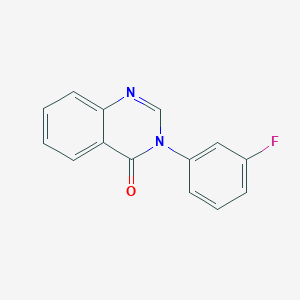![molecular formula C16H27NO B5232093 N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
N-[3-(mesityloxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(mesityloxy)propyl]-1-butanamine, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. This compound has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of N-[3-(mesityloxy)propyl]-1-butanamine is not fully understood, but it is believed to act as a serotonin and dopamine releaser. This means that it increases the levels of these neurotransmitters in the brain, leading to changes in mood and behavior.
Biochemical and physiological effects:
N-[3-(mesityloxy)propyl]-1-butanamine has been shown to have several biochemical and physiological effects on the body. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. It has also been shown to have effects on the release of other neurotransmitters, such as norepinephrine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(mesityloxy)propyl]-1-butanamine in lab experiments is its potential to study the effects of serotonin and dopamine on the central nervous system. However, there are limitations to its use, including the potential for toxicity and the lack of specificity in its effects on neurotransmitter release.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(mesityloxy)propyl]-1-butanamine and its potential use in scientific research. These include further investigation into its mechanism of action, the development of more specific and less toxic compounds, and the exploration of its potential use in the treatment of mood disorders.
In conclusion, N-[3-(mesityloxy)propyl]-1-butanamine is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. Its synthesis method is reliable and reproducible, and it has been shown to have effects on the central nervous system, including the release of serotonin and dopamine. While there are limitations to its use, there are several future directions for its study and potential use in the treatment of mood disorders.
Synthesemethoden
The synthesis of N-[3-(mesityloxy)propyl]-1-butanamine involves several steps, including the reaction of mesityl oxide with 1-bromopropane to form 3-(mesityloxy)propyl bromide, which is then reacted with 1-butanamine to form N-[3-(mesityloxy)propyl]-1-butanamine. This synthesis method has been described in detail in several research papers and is considered reliable and reproducible.
Wissenschaftliche Forschungsanwendungen
N-[3-(mesityloxy)propyl]-1-butanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including the release of serotonin and dopamine. This makes it a potential candidate for the study of mood disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-[3-(2,4,6-trimethylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-6-8-17-9-7-10-18-16-14(3)11-13(2)12-15(16)4/h11-12,17H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAYZDPXAWNDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,4,6-trimethylphenoxy)propyl]butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)
![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)
![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(2-phenylethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5232050.png)

![1-(5-chloro-2-pyridinyl)-4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5232068.png)
![2-(2-chlorophenoxy)-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5232071.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5232088.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)
